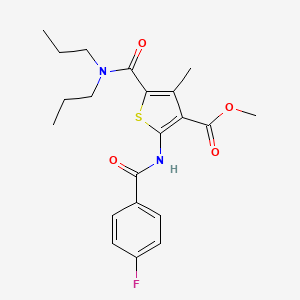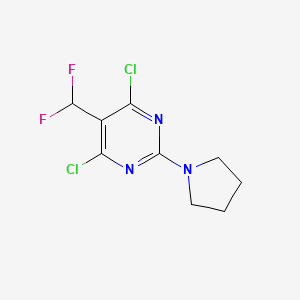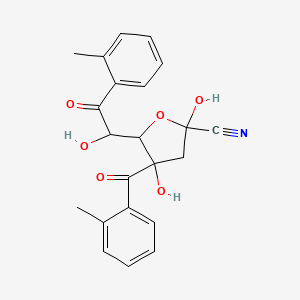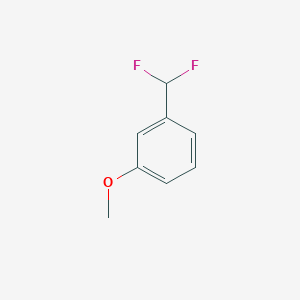
Methyl 5-(dipropylcarbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(dipropylcarbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dipropylcarbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring is typically synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Fluorobenzamido Group: This step involves the reaction of the thiophene derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the fluorobenzamido group suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The combination of functional groups may impart bioactivity, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of advanced materials. Its structural features may contribute to the properties of polymers or other materials.
Mechanism of Action
The mechanism of action of Methyl 5-(dipropylcarbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorobenzamido group could facilitate binding to specific molecular targets, while the carbamoyl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(dipropylcarbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-(dipropylcarbamoyl)-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-(dipropylcarbamoyl)-2-(4-methylbenzamido)-4-methylthiophene-3-carboxylate
Uniqueness
The presence of the fluorobenzamido group in Methyl 5-(dipropylcarbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate distinguishes it from its analogs. Fluorine atoms can significantly influence the electronic properties and biological activity of a compound, potentially enhancing its efficacy and selectivity in various applications.
Properties
Molecular Formula |
C21H25FN2O4S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 5-(dipropylcarbamoyl)-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H25FN2O4S/c1-5-11-24(12-6-2)20(26)17-13(3)16(21(27)28-4)19(29-17)23-18(25)14-7-9-15(22)10-8-14/h7-10H,5-6,11-12H2,1-4H3,(H,23,25) |
InChI Key |
AXQWIVYELPXWST-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)F)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)







